Benzyl (R)-2-tosyloxypropionate
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Overview
Description
Benzyl ®-2-tosyloxypropionate is an organic compound featuring a benzyl group attached to a propionate moiety with a tosyl (p-toluenesulfonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-tosyloxypropionate typically involves the esterification of ®-2-hydroxypropionic acid with benzyl alcohol, followed by tosylation. The reaction conditions often include the use of a base such as pyridine and a tosyl chloride reagent to introduce the tosyl group .
Industrial Production Methods: Industrial production methods for Benzyl ®-2-tosyloxypropionate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Types of Reactions:
Reduction: Reduction reactions can convert the tosyl group to a hydroxyl group, yielding Benzyl ®-2-hydroxypropionate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl ®-2-hydroxypropionate.
Substitution: Various substituted benzyl propionates depending on the nucleophile used.
Scientific Research Applications
Benzyl ®-2-tosyloxypropionate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl ®-2-tosyloxypropionate involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a good leaving group, facilitating various substitution reactions. The benzyl group can stabilize reaction intermediates through resonance, enhancing the compound’s reactivity .
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can inhibit or modify enzyme activity by reacting with active site residues.
Cellular Pathways: It may interfere with cellular signaling pathways by modifying key proteins or receptors.
Comparison with Similar Compounds
Benzyl Alcohol: Shares the benzyl group but lacks the tosyl and propionate moieties.
Benzyl Benzoate: Contains a benzyl group but differs in its ester linkage and lacks the tosyl group.
Benzyl Chloride: Similar in having a benzyl group but differs significantly in reactivity due to the presence of a chloride instead of a tosyl group.
Uniqueness: Benzyl ®-2-tosyloxypropionate is unique due to its combination of a benzyl group, a propionate moiety, and a tosyl group. This combination imparts specific reactivity and stability, making it valuable in synthetic chemistry and various applications .
Properties
Molecular Formula |
C17H18O5S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3/t14-/m1/s1 |
InChI Key |
VTIDIAIZOPXIFZ-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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